molecular formula C20H24N4O3S2 B241637 3-(DIMETHYLAMINO)-N-{6-[(2-METHYLPROPYL)SULFAMOYL]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE

3-(DIMETHYLAMINO)-N-{6-[(2-METHYLPROPYL)SULFAMOYL]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE

Cat. No.: B241637
M. Wt: 432.6 g/mol
InChI Key: FOSWLYQSFTWGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(DIMETHYLAMINO)-N-{6-[(2-METHYLPROPYL)SULFAMOYL]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a benzothiazole ring, a dimethylamino group, and an isobutylamino sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(DIMETHYLAMINO)-N-{6-[(2-METHYLPROPYL)SULFAMOYL]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The dimethylamino group can be introduced via nucleophilic substitution reactions, while the isobutylamino sulfonyl group can be added through sulfonamide formation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Microwave irradiation has been shown to enhance the efficiency of sulfonamide synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(DIMETHYLAMINO)-N-{6-[(2-METHYLPROPYL)SULFAMOYL]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

3-(DIMETHYLAMINO)-N-{6-[(2-METHYLPROPYL)SULFAMOYL]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(DIMETHYLAMINO)-N-{6-[(2-METHYLPROPYL)SULFAMOYL]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(DIMETHYLAMINO)-N-{6-[(2-METHYLPROPYL)SULFAMOYL]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H24N4O3S2

Molecular Weight

432.6 g/mol

IUPAC Name

3-(dimethylamino)-N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

InChI

InChI=1S/C20H24N4O3S2/c1-13(2)12-21-29(26,27)16-8-9-17-18(11-16)28-20(22-17)23-19(25)14-6-5-7-15(10-14)24(3)4/h5-11,13,21H,12H2,1-4H3,(H,22,23,25)

InChI Key

FOSWLYQSFTWGLY-UHFFFAOYSA-N

SMILES

CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N(C)C

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N(C)C

Origin of Product

United States

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